![molecular formula C15H15NO4S B2709383 N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1351621-65-2](/img/structure/B2709383.png)
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with notable biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves several multi-step organic reactions. The general synthetic route includes:
- Preparation of the Benzamide Core : This is often achieved through electrophilic substitution reactions.
- Introduction of the Thiophene Ring : This is done via coupling reactions.
- Hydroxylation : The hydroxy group is introduced through specific hydroxylation steps.
These synthetic methods are optimized for high yields and purity, often employing catalysts and controlled reaction conditions to enhance efficiency .
2.1 Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound showed IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer). In comparison, the standard drug doxorubicin had IC50 values ranging from 4.56 to 8.29 µM across these cell lines .
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HepG2 | 2.38 |
Compound A | HCT116 | 1.54 |
Compound A | MCF7 | 4.52 |
Doxorubicin | HepG2 | 7.46 |
Doxorubicin | HCT116 | 8.29 |
Doxorubicin | MCF7 | 4.56 |
The mechanisms through which these compounds exert their anticancer effects include inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis via the mitochondrial pathway, and modulation of cell cycle progression .
2.2 Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that derivatives of this compound can significantly reduce the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses .
3. Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxicity of various derivatives on human cancer cell lines using the SRB assay, revealing that many compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
- Inflammatory Response Assessment : Another study assessed the impact of related compounds on mouse splenocytes in inflammatory models, demonstrating a significant reduction in inflammatory markers at concentrations as low as 100 nM .
4. Conclusion
This compound represents a promising candidate in the development of new anticancer and anti-inflammatory therapies. Its ability to selectively target cancer cells while minimizing effects on normal cells underscores its potential utility in clinical applications.
Further research is warranted to explore its full pharmacological profile and mechanisms of action, which could pave the way for novel therapeutic strategies in oncology and inflammation-related diseases.
科学研究应用
Anticancer Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide has shown promising results in anticancer research. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation.
Case Studies
A study demonstrated that specific derivatives of this compound significantly inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .
Antimicrobial Properties
Research indicates that compounds similar to this compound possess notable antimicrobial activities. These compounds have been tested against various bacterial strains and fungi.
Case Studies
In vitro studies have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for addressing antibiotic resistance challenges .
Antioxidant Activity
The antioxidant properties of this compound have been explored in various studies. Antioxidants are crucial in mitigating oxidative stress-related diseases.
Case Studies
Research indicates that this compound can protect cellular components from oxidative damage, supporting its potential use in formulations aimed at preventing oxidative stress-related conditions .
Comparative Summary of Applications
Application | Mechanism of Action | Notable Findings |
---|---|---|
Anticancer | HDAC inhibition; G2 phase arrest | Significant tumor growth inhibition in models |
Antimicrobial | Membrane disruption; enzyme inhibition | Potent activity against multiple bacterial strains |
Antioxidant | Free radical scavenging; enhancement of antioxidant enzymes | Protection against oxidative stress |
属性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-15(18,13-3-2-6-21-13)8-16-14(17)10-4-5-11-12(7-10)20-9-19-11/h2-7,18H,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURUJKWHQYHKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。